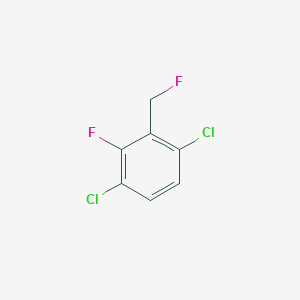
1,4-Dichloro-2-fluoro-3-(fluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dichloro-2-fluoro-3-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4Cl2F2. It is a derivative of benzene, where two chlorine atoms, two fluorine atoms, and a fluoromethyl group are substituted on the benzene ring. This compound is used in various chemical processes and has applications in different fields of scientific research .
Vorbereitungsmethoden
The synthesis of 1,4-Dichloro-2-fluoro-3-(fluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the fluorination of 1,4-dichloro-2-(trifluoromethyl)benzene. The reaction conditions typically include the use of fluorinating agents such as xenon difluoride or molecular fluorine under controlled temperatures and pressures . Industrial production methods may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency .
Analyse Chemischer Reaktionen
1,4-Dichloro-2-fluoro-3-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine or fluorine atoms on the benzene ring. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can be achieved using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of partially or fully reduced products.
Wissenschaftliche Forschungsanwendungen
1,4-Dichloro-2-fluoro-3-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism by which 1,4-Dichloro-2-fluoro-3-(fluoromethyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to changes in the activity or function of the target molecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1,4-Dichloro-2-fluoro-3-(fluoromethyl)benzene can be compared with similar compounds such as:
1,4-Dichloro-2-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a fluoromethyl group, which can lead to differences in reactivity and applications.
1,3-Dichloro-4-fluoromethyl-2-nitrobenzene: The presence of a nitro group in this compound introduces additional reactivity, particularly in reduction and substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
Molekularformel |
C7H4Cl2F2 |
|---|---|
Molekulargewicht |
197.01 g/mol |
IUPAC-Name |
1,4-dichloro-2-fluoro-3-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2H,3H2 |
InChI-Schlüssel |
YGFREHPGOAFXOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1Cl)CF)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14062924.png)
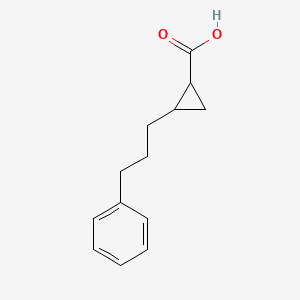

![1-[2-(2-Methylpropane-2-sulfonyl)prop-2-en-1-yl]cyclopentan-1-ol](/img/structure/B14062940.png)
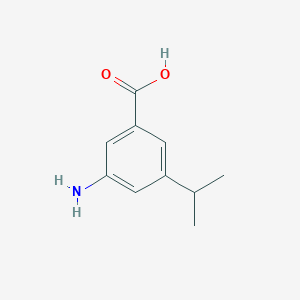
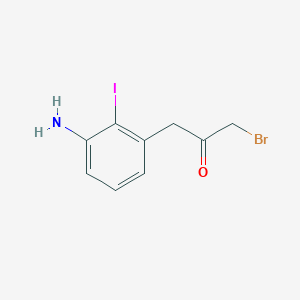
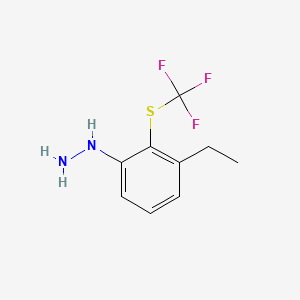
![5,6-Dimethyl-[1,2,4]triazine-3-carboxylic acid ethyl ester](/img/structure/B14062964.png)

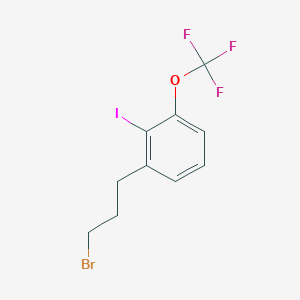
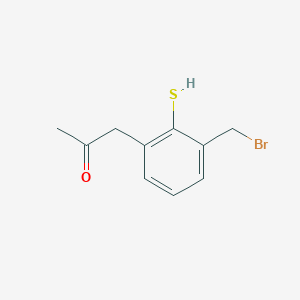
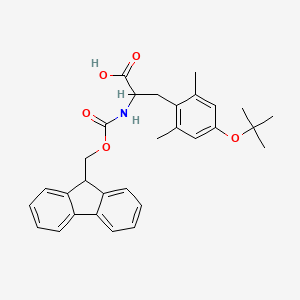
![Imidazo[1,2-A]pyrimidin-2-YL-methylamine](/img/structure/B14062997.png)

